Bis(2-butyloctyl) 10-oxononadecanedioate
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H82O5 |
|---|---|
Molecular Weight |
679.1 g/mol |
IUPAC Name |
bis(2-butyloctyl) 10-oxononadecanedioate |
InChI |
InChI=1S/C43H82O5/c1-5-9-13-23-31-39(29-11-7-3)37-47-42(45)35-27-21-17-15-19-25-33-41(44)34-26-20-16-18-22-28-36-43(46)48-38-40(30-12-8-4)32-24-14-10-6-2/h39-40H,5-38H2,1-4H3 |
InChI Key |
IJDCDJQBRGVURZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)CCCCCCCCC(=O)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2 Butyloctyl 10 Oxononadecanedioate and Analogous Oxo Diesters
Esterification Reactions for Long-Chain Diester Synthesis
The formation of ester bonds is a fundamental transformation in organic chemistry. For long-chain diesters, particularly those derived from sterically hindered branched alcohols, the choice of methodology is critical to achieving high yields and purity.
Acid-Catalyzed Esterification Approaches
Conventional Fischer esterification, utilizing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, remains a primary method for ester synthesis. For long-chain reactants, catalysts like p-toluenesulfonic acid (p-TSA) and various metal salts have proven effective.
Ferric chloride hexahydrate (FeCl₃·6H₂O), for example, has been demonstrated as a highly active catalyst for the esterification of long-chain fatty acids and alcohols. The proposed mechanism involves the activation of the carboxylic acid through ligand exchange with the hydrated ferric cation, followed by nucleophilic attack from the alcohol. This method is advantageous due to the low cost and relative environmental benignity of the iron catalyst. Studies have shown that esters of primary C10–C18 fatty acids and alcohols can be obtained in quantitative yields from equimolar mixtures with this catalyst.
Table 1: Acid-Catalyzed Esterification of Long-Chain Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Substrate/Catalyst (mol/mol) | Conditions | Yield |
|---|---|---|---|---|---|
| Palmitic Acid | Cetyl Alcohol | FeCl₃·6H₂O | 200 | Refluxing Mesitylene, 6h | Quantitative |
| Stearic Acid | Octadecyl Alcohol | FeCl₃·6H₂O | 200 | Refluxing Mesitylene, 6h | Quantitative |
| Octanoic Acid | 2-Ethylhexanol | Amberlyst-16 | - | 100-140 °C | >98% |
Data compiled from multiple sources.
Enzymatic Synthesis of Branched Fatty Acid Esters
Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative to chemical methods for ester synthesis. These biocatalytic methods operate under mild reaction conditions, reducing the risk of side reactions and environmental impact. Lipases like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435, are highly effective for the esterification of biomolecules, including branched-chain fatty acids and alcohols.
The synthesis of neopentyl glycol dilaurate (NPGDL), a branched-chain diester, has been optimized using immobilized lipases such as Novozym® 435 and Novozym® 40086. These processes are often conducted in solvent-free media, further enhancing their sustainability. The high selectivity of enzymes is particularly beneficial when dealing with complex substrates, minimizing the need for protecting groups.
Table 2: Enzymatic Synthesis of a Branched-Chain Diester (NPGDL)
| Enzyme | Catalyst Loading (% w/w) | Temperature (°C) | Reaction Time (h) | Conversion | Biocatalyst Productivity (kg product/kg biocatalyst) |
|---|---|---|---|---|---|
| Novozym® 40086 | 7.5% | 60 | 8 | ≥ 90% | 56 (after 5 cycles) |
Data sourced from a study on the green production of Neopentyl Glycol Dilaurate.
Metal-Catalyzed Oxidative Esterification Pathways
Oxidative esterification has emerged as an efficient and atom-economical method for synthesizing esters directly from alcohols or from aldehydes and alcohols. This approach avoids the need to pre-oxidize an alcohol to a carboxylic acid, streamlining the synthetic process. Various transition-metal catalysts, including those based on platinum (Pt), palladium (Pd), gold (Au), and copper (Cu), have been developed for this purpose.
For instance, a catalyst system comprising a CuCl/tetramethylethylenediamine/N-oxyl combination enables the highly efficient aerobic oxidative esterification of ethylene (B1197577) glycol to oxalic acid diesters. Heterogeneous catalysts, such as platinum and cobalt nanoparticles on a carbon support (Pt1Co@C), have shown high potential in oxidative esterification, utilizing molecular oxygen as a green oxidant. These methods represent a modern, sustainable alternative to traditional esterification.
Stereoselective Synthesis Strategies for Branched Moieties
The 2-butyloctyl alcohol moiety in the target compound is chiral. Achieving stereochemical control during its synthesis or incorporation is a significant challenge. Strategies for asymmetric synthesis are crucial for producing enantiomerically pure or enriched products.
One key strategy is the dynamic kinetic resolution (DKR) of racemic secondary alcohols. This process combines enzymatic acylation for selective reaction of one enantiomer with a metal-catalyzed racemization of the unreacted alcohol enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. Ruthenium-based catalysts are commonly employed for the racemization step in conjunction with lipases like CALB.
Another approach involves the catalyst-directed, redox-neutral coupling of primary alcohols with alkynes to form chiral allylic alcohols. Ruthenium complexes modified with specific ligands, such as JOSIPHOS, can achieve excellent control over both diastereoselectivity and enantioselectivity. While not a direct route to saturated alcohols like 2-butyloctanol, subsequent hydrogenation can yield the desired chiral branched structure.
Functionalization Routes for Incorporating Ketone Groups
Introducing a ketone group into a long-chain aliphatic backbone, such as nonadecanedioic acid, can be achieved through various functionalization routes. A direct approach is the ketonization of long-chain esters. This process involves the transformation of esters into ketones over a catalyst, typically at elevated temperatures. Iron oxide-based catalysts have been shown to be effective for this transformation, converting substrates like n-decyl n-decylate into the corresponding ketone.
Alternatively, modern C-H functionalization techniques offer a powerful method for introducing carbonyl groups. Palladium-catalyzed β-C(sp³)–H activation of esters, using specially designed ligands, can achieve site-selective functionalization. Recent advancements have also demonstrated the selective photooxidation of polyolefins to create polymers with in-chain ketones, a reaction that proceeds without catalysts or expensive oxidants under mild conditions, showcasing the potential for direct C-H oxidation to introduce ketone functionalities. Another innovative method involves leveraging α-boryl carbanions derived from benzyldiboronates to synthesize ketones from esters through an alkoxide-promoted C-C bond formation.
Optimization of Reaction Conditions and Yield for Branched Diester Production
Optimizing reaction parameters is essential for maximizing yield and efficiency in the synthesis of branched diesters. Key variables include temperature, catalyst concentration, and the molar ratio of reactants.
In enzymatic esterification, temperature influences both reaction rate and enzyme stability. For Novozym® 435, an optimal temperature of 80°C was identified for the synthesis of NPGDL, while Novozym® 40086 performed best at a lower temperature of 60°C to avoid deactivation. Catalyst concentration also significantly impacts the reaction rate; doubling the amount of Novozym® 40086 from 1.88% to 3.75% (w/w) dramatically increased conversion.
Scalability Considerations in Bis(2-butyloctyl) 10-Oxononadecanedioate Synthesis
The industrial-scale synthesis of this compound, a complex ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs) in mRNA-based therapeutics, presents a unique set of challenges that extend beyond simple laboratory procedures. The transition from bench-scale synthesis to large-scale manufacturing necessitates careful consideration of various factors to ensure a process that is not only efficient and cost-effective but also consistently yields a product of high purity and quality. The scalability of the synthesis is intrinsically linked to the chosen synthetic methodology, the availability and cost of starting materials, the efficiency of the reaction steps, and the robustness of the purification processes.
Synthesis of the 10-Oxononadecanedioic Acid Backbone
The synthesis of the C19 dicarboxylic acid backbone containing a ketone functional group is a critical initial step. While specific industrial syntheses for this exact molecule are not widely published, analogous long-chain dicarboxylic acids are often prepared through methods such as the oxidation of corresponding long-chain diols or cycloalkanes, or via Kolbe electrolysis. Another potential route could involve the coupling of smaller, functionalized precursors.
For large-scale production, the choice of method would be governed by factors such as the availability and cost of the starting materials, the number of synthetic steps, the atom economy of the reactions, and the environmental impact of the process. For instance, an approach starting from a readily available and inexpensive feedstock like oleic acid could be advantageous for scalability. However, this would likely involve multiple transformation steps, each with its own set of challenges for scale-up, including catalyst efficiency, reaction kinetics, and intermediate purification.
Esterification with 2-Butyloctanol
The esterification of 10-oxononadecanedioic acid with 2-butyloctanol, a commercially available branched alcohol, is the core reaction in forming the final product. The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a foundational method in organic synthesis and is amenable to large-scale production.
However, the esterification of a dicarboxylic acid with a relatively bulky secondary alcohol like 2-butyloctanol can be sterically hindered, potentially leading to slower reaction rates and incomplete conversion. To drive the reaction to completion on an industrial scale, several strategies can be employed:
Use of Excess Reactant: Employing a large excess of the more cost-effective reactant, typically the alcohol, can shift the reaction equilibrium towards the product side.
Water Removal: The continuous removal of water, a byproduct of the esterification, is a common technique to drive the reaction forward. On a large scale, this can be achieved through azeotropic distillation using a Dean-Stark apparatus or by operating the reactor under vacuum.
Catalyst Selection: The choice of catalyst is critical for scalability. While homogeneous catalysts like sulfuric acid are effective, they can lead to corrosion and purification challenges. Heterogeneous catalysts, such as solid acid resins or zeolites, offer the advantage of easier separation from the reaction mixture, catalyst recycling, and potentially milder reaction conditions, which are all favorable for large-scale, continuous processes.
The physical properties of the reactants and the final product also play a significant role in scalability. The high molecular weight and likely viscous, oily nature of both the dicarboxylic acid and the final diester can present challenges in material handling, mixing, and heat transfer within large reactors.
Purification of this compound
The purification of the final product to the high degree required for pharmaceutical applications is often the most challenging aspect of scaling up. The presence of unreacted starting materials, mono-esterified byproducts, and catalyst residues necessitates a robust and scalable purification strategy.
Traditional laboratory-scale purification techniques like column chromatography can be difficult and expensive to implement on an industrial scale for large quantities of material. Therefore, alternative methods are often preferred:
Distillation: Given the high molecular weight and likely high boiling point of the product, high-vacuum distillation (short-path distillation) may be a viable option to separate it from more volatile impurities.
Crystallization/Recrystallization: If the product is a solid or can be induced to crystallize, this can be a highly effective and scalable purification method. However, the oily nature of many long-chain esters can make crystallization challenging.
Liquid-Liquid Extraction: A series of extractions can be used to remove water-soluble impurities and unreacted acid.
Adsorbent Treatment: Passing the crude product through a bed of adsorbents like activated carbon or silica (B1680970) gel can remove colored impurities and residual catalyst.
The development of a scalable purification process often involves a multi-step approach, combining several of these techniques to achieve the desired purity.
Process Intensification and Continuous Manufacturing
To address the challenges of scaling up the synthesis of complex lipids like this compound, the pharmaceutical industry is increasingly looking towards process intensification and continuous manufacturing. These approaches offer several advantages over traditional batch processing, including improved safety, better process control, reduced footprint, and potentially lower costs.
The table below summarizes some of the key considerations and potential solutions for scaling up the synthesis of this compound.
| Synthesis Stage | Key Scalability Challenges | Potential Solutions for Large-Scale Production |
| 10-Oxononadecanedioic Acid Synthesis | Cost and availability of starting materials, number of synthetic steps, efficiency and selectivity of reactions, waste generation. | Selection of an economical and readily available feedstock, optimization of reaction conditions to maximize yield and minimize byproducts, use of catalytic and green chemistry principles. |
| Esterification Reaction | Steric hindrance, reaction equilibrium, slow reaction rates, heat and mass transfer limitations with viscous materials. | Use of excess alcohol, continuous removal of water (e.g., azeotropic distillation), selection of robust and recyclable heterogeneous catalysts, use of high-torque agitation and optimized reactor design. |
| Purification of Final Product | High molecular weight and viscosity of the product, separation of structurally similar impurities (e.g., mono-ester), removal of catalyst residues, achieving high purity required for pharmaceutical use. | High-vacuum distillation, multi-step extraction processes, crystallization (if feasible), treatment with adsorbents, development of continuous purification methods. |
| Overall Process | Batch-to-batch variability, long processing times, large equipment footprint, safety considerations with large volumes of chemicals. | Implementation of process analytical technology (PAT) for real-time monitoring and control, transition from batch to continuous manufacturing, use of flow chemistry to enhance safety and efficiency. |
Advanced Spectroscopic and Chromatographic Characterization of Bis 2 Butyloctyl 10 Oxononadecanedioate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For a molecule with the complexity of Bis(2-butyloctyl) 10-oxononadecanedioate, which features long aliphatic chains, a central ketone, and branched ester groups, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.
Proton (¹H) NMR Analysis of Branched Diesters
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of different protons in a molecule. The structure of this compound is symmetrical around the central ketone, which simplifies the spectrum by making the two bis(2-butyloctyl) ester moieties chemically equivalent.
The expected proton signals can be assigned based on their proximity to electron-withdrawing groups like the ester and ketone functionalities. Protons on the carbon adjacent to the ester's oxygen atom (H-1') are the most deshielded, appearing furthest downfield in the aliphatic region. orgchemboulder.com Protons alpha to the central ketone (H-9 and H-11) are also significantly deshielded. openstax.org The long methylene (B1212753) chains of both the nonadecanedioate backbone and the butyloctyl branches produce a complex, overlapping signal cluster in the upfield region, while the terminal methyl groups (H-8' and H-12') appear at the highest field, being the most shielded. libretexts.orglibretexts.orgyoutube.com
Table 1: Predicted ¹H NMR Data for this compound Note: This table presents predicted values based on standard chemical shift ranges. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-1' (-O-CH₂-) | 4.05 | d (doublet) | 4H |
| H-9, H-11 (α to C=O) | 2.40 | t (triplet) | 4H |
| H-2, H-18 (α to C=O ester) | 2.20 | t (triplet) | 4H |
| H-2' (methine) | 1.65 | m (multiplet) | 2H |
| H-3, H-17, H-8, H-12 | 1.60 | m (multiplet) | 8H |
| Aliphatic Chain Protons (-CH₂-) | 1.25 - 1.40 | m (multiplet) | 48H |
| H-8', H-12' (terminal -CH₃) | 0.88 | t (triplet) | 12H |
Advanced 2D NMR Techniques for Complex Isomer Identification
For a molecule with extensive overlapping signals in the aliphatic region of the ¹H NMR spectrum, 2D NMR techniques are indispensable for confirming the structure and assigning all signals correctly.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net A COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and so on, allowing for the mapping of the entire nonadecanedioate backbone. Similarly, it would confirm the connectivity within the 2-butyloctyl groups, for example, by showing a correlation between the methine proton (H-2') and the adjacent methylene protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nanalysis.com An HSQC spectrum would be used to definitively link the proton assignments from Table 1 to the carbon assignments in Table 2. For instance, it would show a cross-peak between the proton signal at ~4.05 ppm and the carbon signal at ~68.0 ppm, confirming the identity of the -O-CH₂- group. pressbooks.pubyoutube.com This is crucial for distinguishing between the many methylene groups in the long alkyl chains.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Positive Chemical Ionization (PCI) Mass Spectrometry
Positive Chemical Ionization (PCI) is a "soft" ionization technique that typically results in less fragmentation than methods like electron ionization (EI). wikipedia.org This is particularly useful for large molecules like this compound, as it increases the probability of observing the molecular ion. In PCI, a reagent gas (e.g., methane (B114726) or ammonia) is ionized, and these ions then transfer a proton to the analyte molecule.
The primary ion expected in the PCI mass spectrum would be the protonated molecule, [M+H]⁺. Given the molecular formula C₄₃H₈₀O₅, the nominal molecular weight is 676 Daltons. Therefore, a prominent peak at an m/z of 677 would be expected. Other potential ions include adducts with fragments of the reagent gas, such as the ammoniated adduct [M+NH₄]⁺ if ammonia (B1221849) is used. jst.go.jp While fragmentation is reduced, some characteristic losses may still be observed, such as the cleavage of the ester bond leading to the loss of a neutral 2-butyloctanol molecule (C₁₂H₂₆O, 186 Da). nih.govyoutube.com
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. acs.orglibretexts.org While conventional MS might identify a molecule with a nominal mass of 676, HRMS can distinguish this compound from other isomeric compounds or compounds with different formulas that happen to have the same integer mass.
By calculating the exact mass based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O), a theoretical value is obtained. The HRMS instrument then measures the actual m/z value, and a close match (typically within 5 parts per million, ppm) confirms the molecular formula. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄₃H₈₀O₅ |
| Calculated Exact Mass of Neutral Molecule [M] | 676.5999 Da |
| Calculated Exact Mass of Protonated Molecule [M+H]⁺ | 677.6077 Da |
| Expected HRMS Measurement for [M+H]⁺ (±5 ppm) | 677.6077 ± 0.0034 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex molecules by fragmenting precursor ions and analyzing the resulting product ions. nih.gov For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate the protonated molecule [M+H]⁺ or other adducts. Subsequent collision-induced dissociation (CID) of a selected precursor ion provides a fragmentation pattern that serves as a structural fingerprint.
The fragmentation of this keto-diester is expected to occur at chemically labile sites, primarily the ester functional groups and secondarily around the central ketone. Key fragmentation pathways would include:
Neutral Loss of the Alkyl Chain: Cleavage of the C-O bond of the ester can result in the neutral loss of the 2-butyloctene group, leading to the formation of a protonated monoester-carboxylic acid.
McLafferty Rearrangement: Hydrogen rearrangement followed by cleavage can occur, leading to characteristic fragment ions.
Cleavage Alpha to the Ketone: Fragmentation adjacent to the carbonyl group within the C19 backbone can help pinpoint the ketone's position.
Analysis of the resulting product ion spectrum allows for the unambiguous confirmation of the compound's connectivity, including the identity of the long-chain diacid core and the branched ester side chains.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss/Fragment |
|---|---|---|
| 695.6 | 527.4 | Loss of 2-butyloctanol |
| 695.6 | 509.4 | Loss of 2-butyloctene + H₂O |
| 695.6 | 359.2 | Cleavage alpha to ketone (C₁₀-C₁₁ bond), retaining ester 1 |
| 695.6 | 337.2 | Cleavage alpha to ketone (C₉-C₁₀ bond), retaining ester 2 |
| 695.6 | 185.2 | 2-butyloctanol fragment [C₁₂H₂₆O+H]⁺ |
Chromatographic Techniques for Separation and Purity Assessment
Gas Chromatography (GC) Coupled with Detection Systems
Gas chromatography is a cornerstone technique for separating and analyzing volatile and semi-volatile organic compounds. However, the high molecular weight and low volatility of this compound present a significant challenge. Analysis requires specialized GC conditions, including a high-temperature capillary column coated with a thermally stable stationary phase (e.g., a low-bleed phenyl polysiloxane). A temperature programming ramp up to 350-400°C is necessary to ensure elution. Detection is typically achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. restek.com GC-MS provides both retention time and mass spectral data, which is critical for confirming the identity of the main peak and any impurities. restek.com The use of hydrogen as a carrier gas can be an alternative to helium, often providing satisfactory sensitivity and performance. shimadzu.com
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.10 µm film thickness (e.g., Rxi-5Sil MS) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Inlet Temperature | 340°C (Split/Splitless) |
| Oven Program | 150°C (hold 1 min), ramp to 350°C at 15°C/min, hold 10 min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)
For high-molecular-weight, non-volatile compounds, High-Performance Liquid Chromatography (HPLC) is often the more suitable technique. nih.gov Reversed-phase HPLC, utilizing a C18 or C8 stationary phase, is ideal for separating this compound from less-polar or more-polar impurities. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water allows for efficient separation. Due to the absence of a strong chromophore, UV detection is not highly sensitive. Therefore, more universal detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (LC-MS) are preferred for detection and quantification. nih.gov
| Parameter | Condition |
|---|---|
| Column | 150 mm x 4.6 mm ID, 2.7 µm particle size (e.g., C18) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | Start at 80% A, 20% B; linear gradient to 20% A, 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD) or ESI-MS |
Comprehensive Two-Dimensional Gas Chromatography (GC × GC/TOF-MS) for Isomer Analysis
Comprehensive two-dimensional gas chromatography (GC × GC) offers a significant enhancement in separation power compared to single-dimension GC. sepsolve.com This technique is particularly valuable for resolving complex mixtures and separating closely related isomers. wikipedia.org In GC × GC, the effluent from a primary column is subjected to continuous, rapid separation on a second, shorter column with a different stationary phase. chemistry-matters.com A typical setup for analyzing long-chain esters would involve a non-polar primary column (separating based on boiling point) and a polar secondary column (separating based on polarity). sepsolve.com This "normal-phase" setup results in a structured, two-dimensional chromatogram where compounds of the same chemical class appear in distinct regions. dlr.de This enhanced resolution is critical for separating this compound from potential isomers, such as those with different branching in the alcohol moiety or with the ketone group at a different position along the C19 backbone. Coupling GC × GC with a Time-of-Flight Mass Spectrometer (TOF-MS) provides the high-speed data acquisition necessary to process the very narrow peaks (50-500 ms) generated in the second dimension. wikipedia.org
| Parameter | Condition |
|---|---|
| 1st Dimension Column | 30 m x 0.25 mm ID, non-polar phase (e.g., BPX5) |
| 2nd Dimension Column | 1.5 m x 0.1 mm ID, polar phase (e.g., BPX50) |
| Modulator | Thermal Modulator (e.g., liquid N₂) |
| Modulation Period | 6 seconds |
| Oven Program | 50°C (hold 2 min), ramp to 340°C at 3°C/min |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is crucial for accurate and reliable analysis. For a compound like this compound, preparation typically involves dissolution in an appropriate organic solvent (e.g., hexane (B92381) or dichloromethane). If the analyte is present in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to remove interfering substances and concentrate the sample.
While the target compound is already an ester, derivatization is a key strategy when analyzing its precursors or degradation products, such as the parent 10-oxononadecanedioic acid. chromatographyonline.com Carboxylic acids are often converted to more volatile and less polar esters, such as methyl esters (FAMEs), to improve their chromatographic behavior in GC analysis. nih.govucdavis.edu Common derivatization reagents include boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic hydrogen chloride. colostate.eduaocs.org These acid-catalyzed reactions efficiently convert carboxylic acids to their corresponding methyl esters, reducing peak tailing and enhancing volatility for GC analysis. chromatographyonline.com
| Step | Procedure | Purpose |
|---|---|---|
| 1. Extraction | Solvent extraction of the sample matrix (e.g., with chloroform/methanol). | Isolate lipids and the target diacid. |
| 2. Saponification (Optional) | Base hydrolysis to free the diacid from any existing esters. | Ensure all diacid is in the free carboxylic acid form. |
| 3. Derivatization | React with 5% methanolic HCl at 50°C overnight. colostate.edu | Convert carboxylic acid groups to methyl esters for GC analysis. |
| 4. Extraction | Extract the resulting dimethyl ester into hexane. | Separate the derivatized analyte from the reaction medium. |
| 5. Analysis | Analyze by GC-MS. | Separate and identify the dimethyl 10-oxononadecanedioate. |
X-ray Scattering for Supramolecular Structural Insights of Long-Chain Esters
X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are powerful methods for investigating the higher-order or supramolecular structure of materials in the solid state. mdpi.com For long-chain molecules like this compound, these techniques can reveal how molecules pack together to form crystalline or semi-crystalline domains. acs.org
Small-Angle X-ray Scattering (SAXS) probes structures on the nanometer scale (1-100 nm). It is used to determine the long-range order, such as the lamellar spacing in layered structures formed by the self-assembly of long-chain esters. acs.org
Wide-Angle X-ray Scattering (WAXS) provides information on atomic-scale ordering (0.1-1 nm). It is used to determine the packing of the alkyl chains within a crystalline lattice (e.g., hexagonal, orthorhombic) and to estimate the degree of crystallinity. mdpi.com
Together, SAXS and WAXS can build a detailed model of the solid-state conformation, revealing how the long aliphatic chains and functional groups organize, which is crucial for understanding the material's physical properties. acs.org
| Technique | Parameter Measured | Hypothetical Value | Structural Interpretation |
|---|---|---|---|
| SAXS | Lamellar Spacing (d-spacing) | 4.5 nm | Indicates a bilayer or interdigitated molecular arrangement. |
| WAXS | Short-range Order Peak | 0.42 nm | Corresponds to the average distance between packed alkyl chains. |
| WAXS | Crystallinity Index | 65% | Suggests a semi-crystalline material with significant amorphous content. |
Computational and Theoretical Investigations of Branched Oxo Diester Systems
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a large and flexible molecule such as Bis(2-butyloctyl) 10-oxononadecanedioate, MD simulations are particularly useful for exploring its vast conformational landscape and understanding how it interacts with other molecules. acs.orgnih.gov
Simulations would involve creating a model of the molecule within a simulated environment (e.g., a solvent box) and calculating the forces between atoms to predict their motion. rsc.org This allows for the analysis of preferred molecular shapes and intermolecular forces.
Detailed Research Findings:
Conformational Flexibility: The long nonadecanedioate backbone and the branched 2-butyloctyl chains confer significant flexibility. MD simulations can map the accessible conformations, revealing how the molecule might fold upon itself in non-polar environments to minimize its exposed surface area or extend in a more linear fashion in other conditions. nih.gov The simulation tracks key dihedral angles along the carbon backbone to identify the most stable (lowest energy) conformations.
Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other through various non-covalent forces. MD simulations can quantify these interactions, which are primarily driven by:
Van der Waals Forces: Dominant interactions arising from the extensive, nonpolar alkyl chains.
Dipole-Dipole Interactions: Originating from the polar ester and oxo groups. These simulations can predict how molecules might aggregate, highlighting the role of the polar core (ester and oxo groups) versus the nonpolar alkyl chains in governing molecular packing and bulk properties. neliti.comfrontiersin.org
Below is an illustrative table representing the type of data that could be generated from MD simulations to analyze the interaction energies between different parts of the molecule.
| Interacting Molecular Fragments | Predominant Interaction Type | Estimated Interaction Energy (kJ/mol) |
| Alkyl Chain - Alkyl Chain | Van der Waals | -5 to -15 |
| Ester Group - Ester Group | Dipole-Dipole | -3 to -10 |
| Oxo Group - Ester Group | Dipole-Dipole | -4 to -12 |
| Alkyl Chain - Polar Groups | Induced Dipole | -1 to -5 |
Note: The data in this table is illustrative and represents typical energy ranges for these types of interactions, not specific computational results for this compound.
Quantum Mechanical Studies on Ester Linkage Reactivity and Oxo-Group Influence
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules, providing deep insights into chemical reactivity. ic.ac.ukresearchgate.net For this compound, these studies would focus on the ester and ketone functional groups, as they are the most reactive sites. nih.govresearchgate.net
Detailed Research Findings:
Ester Linkage Reactivity: QM calculations can model reactions like hydrolysis, a critical degradation pathway for esters. ic.ac.uk By calculating the energy of reactants, transition states, and products, a reaction energy profile can be constructed. ic.ac.uk This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur. A higher activation energy implies a slower reaction rate. For this molecule, QM studies could compare the susceptibility of the ester linkages to both acid-catalyzed and base-catalyzed hydrolysis. ucoz.com
Influence of the Oxo-Group: The electron-withdrawing nature of the central ketone (oxo) group can influence the reactivity of the nearby ester linkages. researchgate.net QM calculations can quantify this effect by analyzing the partial charges on the atoms of the ester groups. The oxo group is expected to pull electron density away from the ester's carbonyl carbon, potentially making it more electrophilic and thus more susceptible to nucleophilic attack, for example, by a water molecule during hydrolysis. researchgate.netrsc.org
This table illustrates the kind of data QM calculations would provide regarding the electronic properties of the ester groups.
| Atomic Center | Calculated Partial Charge (a.u.) | Predicted Reactivity |
| Ester Carbonyl Carbon | +0.45 to +0.55 | Susceptible to nucleophilic attack |
| Ester Carbonyl Oxygen | -0.50 to -0.60 | Site for protonation in acid catalysis |
| Oxo Group Carbon | +0.40 to +0.50 | Electrophilic center |
Note: Partial charges are hypothetical values for illustrative purposes. Actual values would be derived from specific QM calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Predictions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find statistical relationships between the chemical structures of molecules and their biological or chemical activities. acs.org For a compound like this compound, QSAR models could be used to predict properties like biodegradability, toxicity, or physical properties without the need for extensive laboratory testing. slideshare.netnih.gov
The process involves calculating a set of molecular descriptors (numerical representations of molecular structure) and using statistical methods to build a model that correlates these descriptors with an observed activity. europa.eu
Detailed Research Findings:
Predicting Biodegradability: One key application of QSAR for industrial chemicals is the prediction of their environmental fate. mdpi.com A QSAR model for biodegradability would likely use descriptors such as molecular weight, water solubility (LogP), the number of ester groups, and the presence of branched chains. For this molecule, its large size and branched chains might be predicted to hinder rapid biodegradation compared to simpler, linear esters.
Functional Predictions: QSAR can also predict functionality, such as its performance as a plasticizer or lubricant. Descriptors related to molecular shape, volume, and polarity would be correlated with properties like glass transition temperature depression in a polymer matrix or viscosity index in a lubricant formulation.
The following table shows examples of molecular descriptors that would be calculated for this compound and used in a QSAR model.
| Molecular Descriptor | Description | Typical Predicted Influence on Biodegradability |
| Molecular Weight (MW) | Total mass of the molecule | High MW often correlates with lower biodegradability |
| LogP (Octanol-Water Partition Coefficient) | A measure of hydrophobicity | High LogP can decrease bioavailability and slow degradation |
| Number of Rotatable Bonds | A measure of molecular flexibility | High flexibility can complicate enzyme binding |
| Topological Polar Surface Area (TPSA) | Surface area contributed by polar atoms | Higher TPSA can increase water solubility but may not directly correlate with degradation rate |
Computational Approaches for Enzyme-Substrate Interaction Studies related to Ester Metabolism
The metabolism of this compound in biological systems would likely be initiated by esterase or lipase (B570770) enzymes, which catalyze the hydrolysis of ester bonds. upc.edu Computational methods like molecular docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are essential for studying these interactions. rsc.orgresearchgate.net
Detailed Research Findings:
Molecular Docking: This technique predicts the preferred orientation of the substrate when bound to the active site of an enzyme. nih.gov A model of this compound would be "docked" into the 3D structure of a relevant esterase. The results would be scored based on binding affinity, revealing how well the large, branched molecule fits within the enzyme's binding pocket. The bulky 2-butyloctyl groups could cause steric hindrance, potentially making it a poor substrate for enzymes with narrow active sites. acs.org
QM/MM Simulations: These simulations provide a more detailed view of the enzymatic reaction. The reactive part of the system (the ester linkage and the enzyme's catalytic residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more efficient molecular mechanics. upc.edu This approach can model the entire catalytic cycle of ester hydrolysis, identifying key amino acid residues involved in stabilizing the transition state and elucidating the reaction mechanism at an electronic level. researchgate.net
This table outlines the typical steps and expected findings from a computational study of enzyme-substrate interactions.
| Computational Step | Objective | Potential Finding for this compound |
| Molecular Docking | Predict binding pose and affinity in the enzyme active site. | The branched alkyl chains may lead to a suboptimal binding orientation, lowering the predicted binding affinity. |
| MD Simulation of Enzyme-Substrate Complex | Assess the stability of the binding pose and flexibility of the substrate within the active site. | The long alkyl chain may exhibit significant movement, potentially disrupting the optimal orientation for catalysis. |
| QM/MM Reaction Simulation | Model the chemical steps of ester bond cleavage and calculate the activation energy. | The calculated activation energy for hydrolysis might be higher than for a smaller, linear ester, suggesting a slower rate of metabolism. |
Predictive Modeling of Synthetic Pathways and Reaction Outcomes
Computational chemistry is increasingly used to predict the outcomes of chemical reactions and to design efficient synthetic pathways. acs.org For a molecule like this compound, which is likely synthesized via esterification, predictive models can help optimize reaction conditions. d-nb.infomdpi.com
Detailed Research Findings:
Modeling Esterification: The synthesis of this diester would involve the reaction of 10-oxononanedioic acid with 2-butyloctanol, typically under acidic catalysis. mdpi.com Thermodynamic models can predict the reaction equilibrium, helping to determine the conditions (e.g., temperature, reactant ratios, water removal) needed to maximize the yield of the desired diester product. nih.gov
Side Reaction Prediction: Computational models can also predict potential side reactions. For instance, under certain conditions, the 2-butyloctanol could undergo dehydration to form an alkene. Quantum mechanical calculations of the activation energies for the desired esterification versus potential side reactions can guide the selection of catalysts and reaction temperatures that favor the formation of the target molecule. nih.gov
The table below provides an example of how computational models could compare different catalytic conditions for the synthesis.
| Parameter | Condition A: Sulfuric Acid, 120°C | Condition B: Solid Acid Catalyst, 140°C |
| Predicted Equilibrium Conversion | >95% (with water removal) | >95% (with water removal) |
| Calculated Activation Energy (Esterification) | Lower | Slightly Higher |
| Calculated Activation Energy (Side Reaction) | Relatively Low | Higher (shape selective) |
| Predicted Outcome | High yield but potential for byproducts and corrosion. | High yield with fewer byproducts and easier catalyst separation. |
Note: The values and outcomes in this table are illustrative examples based on general principles of esterification modeling.
Applications of Bis 2 Butyloctyl 10 Oxononadecanedioate in Advanced Materials and Industrial Systems
Role in Specialized Dielectric Liquids and Transformer Oils
Synthetic esters are increasingly utilized as dielectric insulating fluids in transformers, prized for their high fire point, excellent biodegradability, and superior dielectric properties compared to traditional mineral oils. theiet.orgmdpi.com The structure of Bis(2-butyloctyl) 10-oxononadecanedioate suggests it would share these advantageous characteristics.
The chemical stability of a dielectric fluid is paramount for the long-term, reliable operation of transformers. Synthetic esters, in general, exhibit good hydrolytic stability and excellent oxidative stability. machinerylubrication.comq8oils.com The long, branched alkyl chains (2-butyloctyl) in this compound are expected to confer a high degree of thermal stability. At elevated temperatures, the ester functional group can be a point of thermal degradation, but the absence of beta-hydrogens in the neopentyl-like structure of the alcohol moiety can enhance stability. lube-media.commdpi.com Electrical stresses can lead to the generation of polar molecules and dissolved gases through oxidation, cracking, and hydrolysis. mdpi.com However, the high molecular weight and saturated nature of this compound would likely result in low volatility and a reduced tendency to form harmful sludge and deposits. machinerylubrication.com
Effective heat dissipation is a critical function of transformer oils. Key physical properties governing this are viscosity, density, specific heat, and thermal conductivity. semanticscholar.orgein.org.ple3s-conferences.org Synthetic esters typically have a higher viscosity than mineral oils, which can be a concern for heat transfer. mdpi.com However, this higher viscosity can be beneficial for the impregnation of insulating papers and pressboards. mdpi.com
Below is an interactive data table illustrating typical properties of synthetic esters used as transformer oils, which provides context for the expected performance of this compound.
| Property | Typical Value for Synthetic Ester | Significance in Heat Transport |
| Kinematic Viscosity @ 40°C (cSt) | 25 - 40 | Influences fluid flow and convection; lower viscosity generally aids heat transfer. |
| Kinematic Viscosity @ 100°C (cSt) | 5 - 8 | Viscosity at operating temperatures is crucial for cooling efficiency. |
| Viscosity Index | > 140 | A higher VI indicates less change in viscosity with temperature, ensuring stable performance. |
| Density @ 20°C (g/cm³) | ~0.96 | Affects fluid dynamics and convection currents within the transformer. |
| Specific Heat (kJ/kg·K) | ~2.0 | A higher specific heat allows the fluid to absorb more heat with a smaller temperature rise. |
| Thermal Conductivity (W/m·K) | ~0.15 | Directly measures the fluid's ability to conduct heat away from hot components. |
Oxidative degradation of insulating fluids can lead to the formation of acids, sludge, and other harmful byproducts, compromising the performance and lifespan of a transformer. mdpi.com Synthetic esters, particularly saturated ones, possess inherent high oxidation stability due to the absence of easily oxidizable unsaturated fatty acid chains. q8oils.com The structure of this compound is fully saturated, suggesting excellent resistance to oxidation.
To further enhance this stability, antioxidants are typically added to the fluid. mdpi.com These additives function by scavenging free radicals or decomposing peroxides that are formed during the initial stages of oxidation. acs.org The polar nature of esters makes them good solvents, which can facilitate the dissolution and effective functioning of performance-enhancing additives like antioxidants and corrosion inhibitors. mascherpa.it The integration of phenolic or aminic antioxidants is a common practice to significantly extend the service life of synthetic ester-based industrial fluids. mdpi.com
Potential as Performance Additives in Bio-Lubricants and Fuels
The characteristics of this compound also make it a candidate for use as a performance additive in bio-lubricants and ester-based fuels, such as biodiesel.
A major challenge for biodiesel is its poor performance at low temperatures, characterized by high cloud point (CP) and pour point (PP), which can lead to fuel filter plugging. mdpi.comulisboa.pt This is primarily due to the crystallization of long-chain saturated fatty acid methyl esters. mdpi.com One effective strategy to improve these properties is the use of cold flow improver (CFI) additives. sanyochemicalamerica.com
The branched structure of the 2-butyloctyl groups in this compound is significant in this context. Branched-chain esters are known to disrupt the crystal lattice formation of linear-chain esters, thereby lowering the temperature at which crystals begin to form and agglomerate. researchgate.netresearchgate.net Adding a compound like this compound to an ester-based fuel could lower its CP and PP, enhancing its usability in colder climates. The large size and branched nature of the molecule would interfere with the orderly packing of saturated fuel esters. mdpi.com
The table below shows the impact of adding branched-chain esters on the cold flow properties of biodiesel.
| Fuel Blend | Cloud Point (°C) | Pour Point (°C) |
| 100% Palm Oil Methyl Ester (PME) | 15 | 12 |
| PME + 10% Branched Ester Additive | 11 | 7 |
| PME + 20% Branched Ester Additive | 8 | 3 |
| 100% Soybean Oil Methyl Ester (SME) | 1 | -2 |
| SME + 10% Branched Ester Additive | -2 | -6 |
| SME + 20% Branched Ester Additive | -4 | -9 |
The viscoelastic properties of a lubricant are crucial for its performance, affecting load-carrying capacity and film thickness in hydrodynamic lubrication regimes. rheologylab.com While increasing viscosity can enhance load capacity, it often comes with a penalty of increased friction and reduced efficiency. rheologylab.com Lubricant additives can be used to modify these properties favorably.
As a high molecular weight ester, this compound could function as a viscosity index (VI) improver. researchgate.net Its addition to a base oil would likely increase the viscosity, particularly at higher temperatures, leading to a more stable lubricant film over a wider operating range. The long, flexible chains of the molecule can become entangled, contributing to the viscoelastic behavior of the fluid. This can potentially enhance the load-carrying capacity of the lubricant without a proportional increase in frictional losses, a desirable trait for many industrial applications. rheologylab.com The inherent polarity of the ester groups would also contribute to good surface adhesion and lubricity. lube-media.com
Integration into Polymer Formulations and Composite Materials
This compound, a large and complex diester, serves as a high-performance modifier in various polymer systems. Its distinct molecular architecture, featuring a long aliphatic backbone with a central ketone group and two bulky, branched ester end-groups, imparts unique properties when incorporated into polymeric matrices.
Design of Novel Polymeric Materials with Branched Ester Units
The incorporation of branched ester units, such as the 2-butyloctyl groups in this compound, is a key strategy in designing advanced polymeric materials. Unlike linear plasticizers which can align and crystallize at low temperatures, the bulky and irregular shape of branched chains disrupts polymer chain packing. This steric hindrance prevents crystallization and maintains polymer flexibility even at reduced temperatures.
When integrated into a polymer matrix like polyvinyl chloride (PVC), the molecule functions as an external plasticizer. The long aliphatic chain and polar ester groups interact with the polymer chains, increasing the intermolecular spacing or "free volume". This increased free volume facilitates the movement of polymer chains relative to one another, effectively lowering the glass transition temperature (Tg) of the material and enhancing its flexibility and processability. The branched nature of the ester groups is particularly effective in entangling with the polymer matrix, which can reduce migration and improve the permanence of the plasticizing effect.
The central ketone group on the nonadecanedioate backbone offers a site for potential chemical interactions, such as hydrogen bonding or even covalent cross-linking in specialized formulations, which can further anchor the molecule within the polymer structure and fine-tune the final properties of the material.
Influence on Mechanical Properties of Advanced Composites
In advanced composite materials, this compound can act as a toughening agent and a processing aid. The addition of this ester can significantly alter the mechanical performance of the composite, primarily by modifying the properties of the polymer matrix.
The table below illustrates the typical influence of introducing a branched-chain diester plasticizer on the mechanical properties of a rigid polymer matrix.
| Mechanical Property | Influence of Adding this compound | Rationale |
| Tensile Strength | Decreases | Increased intermolecular spacing reduces the cohesive forces between polymer chains. |
| Elongation at Break | Increases | Enhanced polymer chain mobility allows for greater deformation before failure. |
| Young's Modulus | Decreases | The material becomes less stiff and more flexible due to the reduction in intermolecular forces. |
| Hardness (Shore) | Decreases | A softer, more flexible matrix results in lower surface hardness. |
| Impact Strength | Increases | The plasticized matrix can better absorb and dissipate energy from an impact, reducing brittleness. |
This is an interactive table. Click on the headers to sort the data.
Exploration in Nanomaterial Design and Functional Coatings
The unique combination of functional groups within this compound makes it a candidate for exploration in the fields of nanomaterial design and the formulation of functional coatings.
While direct synthesis of nanoparticles using this specific molecule is not widely documented, its properties are relevant. Long-chain esters can act as capping or stabilizing agents in the synthesis of metallic or metal oxide nanoparticles, preventing agglomeration. The branched 2-butyloctyl groups could provide a robust steric barrier around a nanoparticle core.
In the realm of functional coatings, the molecule's structure is highly advantageous. The long nonadecanedioate chain and bulky alkyl groups can impart significant hydrophobicity, making it a valuable component for water-repellent or anti-corrosion coatings. Hyperbranched polyesters and other large ester molecules are known to improve flexibility, adhesion, and chemical resistance in polyurethane and other coating systems.
Furthermore, the presence of the ketone group at the 10-position is of particular interest. Ketone moieties can be used as reactive sites for post-functionalization or for creating cross-linked networks within a coating, a process that can enhance durability, thermal stability, and chemical resistance. This reactive handle allows for the covalent bonding of other functional molecules, opening possibilities for creating coatings with tailored properties such as antimicrobial activity or self-healing capabilities.
The table below summarizes the potential roles of the distinct chemical features of this compound in the context of functional coatings.
| Molecular Feature | Potential Role in Functional Coatings | Resulting Coating Property |
| Branched Ester Groups | Enhance flexibility, act as a coalescing agent. | Improved crack resistance, better film formation. |
| Long Aliphatic Chain | Provide hydrophobicity and barrier properties. | Water repellency, corrosion resistance. |
| Central Ketone Group | Serve as a reactive site for cross-linking or functionalization. | Enhanced durability, chemical resistance, and potential for smart functions. |
This is an interactive table. Click on the headers to sort the data.
Environmental Fate and Biodegradation Pathways of Synthetic Diesters
Hydrolytic Degradation Mechanisms of Ester Bonds
Hydrolysis is a significant abiotic degradation pathway for synthetic diesters, involving the cleavage of the ester bond by reaction with water. wearcheck.co.zamachinerylubrication.com This reaction is reversible and results in the formation of the parent alcohol and carboxylic acid. machinerylubrication.com The inherent susceptibility of an ester to hydrolysis depends on its chemical structure, including polarity and steric effects. researchgate.net
The general mechanism for ester hydrolysis can be categorized as either acid-catalyzed or base-catalyzed. researchgate.netyoutube.com In acid-catalyzed hydrolysis, the process begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com Following a series of proton transfers, the alcohol group is eliminated, and a carboxylic acid is formed. youtube.comyoutube.com Conversely, base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate anion and an alcohol. youtube.com
Temperature also plays a crucial role; as with most chemical reactions, hydrolysis rates increase with rising temperature. nih.gov This is because higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. The interplay between pH and temperature determines the environmental persistence of a diester, with compounds being most stable in cool, neutral to slightly acidic waters and degrading rapidly in warm, alkaline environments. nih.gov
| Environmental Factor | Influence on Hydrolysis Rate of a Representative Diester (e.g., Diethyl Phthalate) |
| pH | Rates are significantly faster under acidic (pH < 4) and alkaline (pH > 8) conditions compared to neutral pH. The half-life can decrease from years at pH 7 to days or hours at extreme pH values. researchgate.net |
| Temperature | An increase in temperature accelerates the rate of hydrolysis across all pH levels. For example, the rate can double or triple with every 10°C rise in temperature. nih.gov |
| Ionic Strength | The presence of dissolved salts can have a minor effect on hydrolysis rates, though this is generally less significant than pH and temperature. |
Both acids and bases act as catalysts in the hydrolysis of ester bonds. youtube.com In acid catalysis, a proton (H+) from an acid source protonates the carbonyl oxygen of the ester, increasing its reactivity towards water. youtube.com After the reaction, the acid catalyst is regenerated. youtube.com
In base-catalyzed hydrolysis, the hydroxide ion (OH-) is the nucleophile that attacks the ester. youtube.com This process is often referred to as base-promoted because the hydroxide ion is consumed in the reaction to form the carboxylate salt and is not regenerated. youtube.com Certain metal ions can also act as catalysts, although this is less common in typical environmental settings. nih.gov Furthermore, residual catalysts from the ester manufacturing process, if not properly removed or deactivated, can accelerate the hydrolytic breakdown of the ester during its lifecycle. machinerylubrication.com
Photo-oxidative Degradation Pathways under Environmental Exposure
Photo-oxidative degradation is another key abiotic process that affects the environmental fate of synthetic diesters. This process involves the degradation of the compound through reactions initiated by sunlight, particularly UV radiation, in the presence of oxygen. researchgate.net The primary mechanism often involves the formation of highly reactive free radicals. ncsu.edu
For esters, photo-oxidation can be initiated by the absorption of light energy, leading to the formation of hydroperoxides, particularly on the ether or ester components of the molecule. researchgate.net These hydroperoxides are unstable and can be further broken down by light (photolysis) to form additional radicals, propagating a chain reaction. researchgate.net This leads to the cleavage of chemical bonds within the diester molecule. Studies on bis(2-ethylhexyl) adipate (B1204190) have shown that oxidative attack preferentially targets the C-O ester bond. mdpi.com This results in the formation of a variety of smaller, more oxidized molecules, including alcohols, aldehydes, ketones, and shorter-chain carboxylic acids. mdpi.comresearchgate.net Indirect photolysis, involving reactions with hydroxyl radicals in the atmosphere, can also be a significant degradation pathway for some diesters. researchgate.net
| Initial Compound | Common Photo-oxidative Degradation Products |
| Synthetic Diester (General Structure) | Hydroperoxides, Alcohols, Aldehydes, Ketones, Carboxylic Acids (e.g., 2-ethylhexanoic acid), Shorter-chain monoesters and diesters (e.g., 2-ethylhexyl 6-oxohexanoate). mdpi.comresearchgate.net |
Enzymatic Biodegradation by Microbial Systems
The primary route for the environmental degradation of many synthetic diesters is biodegradation by microorganisms such as bacteria and fungi. researchgate.netresearchgate.netmdpi.com This process relies on the ability of microbes to use the diester as a source of carbon and energy. The initial and often rate-limiting step in the biodegradation of diesters is the enzymatic hydrolysis of one or both of the ester bonds. researchgate.netnih.gov This cleavage is catalyzed by enzymes known as hydrolases, specifically esterases and lipases. mdpi.comresearchgate.net The breakdown of a diester typically proceeds by first hydrolyzing it into a monoester and an alcohol, followed by the hydrolysis of the monoester into the corresponding dicarboxylic acid and another alcohol. researchgate.netnih.gov These smaller molecules can then be more readily taken up by the microbial cells and funneled into central metabolic pathways. nih.gov
Esterases (EC 3.1.1.1) are a diverse group of enzymes belonging to the α/β-hydrolase family that catalyze the cleavage and formation of ester bonds. researchgate.netnih.govyoutube.com These enzymes are ubiquitous in microbial systems and play a crucial role in the breakdown of environmental pollutants, including synthetic diesters. nih.govnih.gov The catalytic mechanism of most esterases involves a catalytic triad (B1167595) of amino acid residues, typically Serine-Histidine-Aspartic Acid/Glutamic Acid. researchgate.netnih.gov The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond to form a tetrahedral intermediate, which subsequently breaks down to release the alcohol portion of the ester. researchgate.net Water then hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid and regenerating the free enzyme. researchgate.net Lipases (EC 3.1.1.3) can also hydrolyze diesters and function through a similar mechanism. nih.gov
The efficiency of enzymatic biodegradation of diesters is influenced by several environmental and biological factors that affect enzyme activity. mdpi.com Key factors include temperature, pH, and the concentration of the substrate (the diester) and the enzyme itself. researchgate.net
Temperature : Each enzyme has an optimal temperature at which it exhibits maximum activity. Temperatures that are too low will decrease the reaction rate, while excessively high temperatures can cause the enzyme to denature, leading to a loss of function. researchgate.net
pH : The pH of the environment affects the ionization state of the amino acid residues in the enzyme's active site. mdpi.comresearchgate.net Most microbial esterases function optimally within a pH range of 5 to 9. researchgate.net Significant deviations from the optimal pH can alter the enzyme's structure and reduce its catalytic efficiency. mdpi.com
Substrate and Enzyme Concentration : The rate of reaction generally increases with substrate concentration up to a saturation point, after which the enzyme's active sites are fully occupied. Similarly, a higher concentration of the enzyme can lead to a faster degradation rate, assuming sufficient substrate is available. researchgate.net
Presence of Inhibitors or Activators : Certain chemicals or metal ions can act as inhibitors, reducing enzyme activity, while others can act as activators or cofactors, enhancing it. researchgate.net
| Factor | Effect on Esterase Activity | Optimal Range (Typical) |
| Temperature | Activity increases with temperature to an optimum, then rapidly declines due to denaturation. researchgate.net | 25–45 °C mdpi.com |
| pH | Activity is maximal at an optimal pH and decreases as the environment becomes more acidic or alkaline. researchgate.net | pH 7.0–10.0 mdpi.com |
| Substrate Availability | Rate increases with substrate concentration until the enzyme becomes saturated. researchgate.net | Varies by enzyme and substrate |
Long-Term Environmental Persistence and Transformation Products Analysis
Information regarding the long-term environmental persistence of Bis(2-butyloctyl) 10-oxononadecanedioate is not available in published scientific literature. Studies detailing its half-life in various environmental compartments such as soil, water, and sediment have not been identified. Consequently, its potential for long-range transport and accumulation in the environment remains uncharacterized.
Furthermore, there is no available information on the transformation products of this compound that may result from biotic or abiotic degradation processes. Analysis of potential metabolites or breakdown compounds has not been reported.
Methodologies for Assessing Environmental Degradation Rates
Specific methodologies employed to assess the environmental degradation rates of this compound have not been documented in the available scientific resources. While standardized OECD and EPA test guidelines exist for determining the biodegradability of chemicals, the application of these methods to this specific compound and the corresponding results have not been published.
Future Research Directions and Emerging Paradigms for Branched Oxo Diester Chemistry
Development of Green and Sustainable Synthetic Routes
The chemical industry is undergoing a paradigm shift towards more sustainable manufacturing processes, and the synthesis of branched oxo-diesters is no exception. Future research will heavily focus on minimizing environmental impact by adhering to the principles of green chemistry.
| Synthesis Method | Key Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced byproducts, catalyst reusability. revvitysignals.comthe-future-of-commerce.comarxiv.org | Novel enzyme discovery, protein engineering, solvent-free systems, process optimization. revvitysignals.comllnl.gov |
| Flow Chemistry | Enhanced safety, superior process control, higher yields, scalability, automation. maxwellsci.comaspentech.combeilstein-journals.org | Reactor design, integration of in-line analytics, process intensification. maxwellsci.comaspentech.com |
Exploration of Novel Branched Oxo-Diester Architectures for Tailored Functionality
The performance of a branched oxo-diester is intrinsically linked to its molecular structure. The strategic manipulation of the alcohol and diacid components allows for the precise tailoring of physical and chemical properties to meet the demands of specific applications.
| Structural Feature | Impact on Properties | Application Relevance |
| Increased Branching | Lower pour point, improved cold flow, increased hydrolytic stability. revvitysignals.comacs.orgnexocode.com | High-performance lubricants, hydraulic fluids. revvitysignals.com |
| Chain Length | Affects viscosity, boiling point, and thermal stability. acs.orgacs.org | Plasticizers, emollients, synthetic base oils. acs.org |
| Functional Groups | Can impart specific functionalities (e.g., flame retardancy, polarity). ijcce.ac.ir | Specialty polymers, functional fluids. chemicalindustryjournal.co.uk |
Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the kinetics and mechanisms of both the synthesis and degradation of branched oxo-diesters is crucial for process optimization and ensuring material longevity. Advanced in-situ characterization techniques that allow for real-time monitoring of these dynamic processes are becoming indispensable tools for researchers.
Operando Spectroscopy: This approach takes in-situ analysis a step further by combining spectroscopic measurements with simultaneous catalytic activity monitoring under actual process conditions. beilstein-journals.orgresearchgate.net For example, an operando setup could couple an FTIR probe in a reactor with a mass spectrometer analyzing the off-gas, providing a holistic view of the catalytic cycle and potential side reactions. nih.gov This is particularly valuable for understanding catalyst deactivation and improving the efficiency of sustainable synthesis routes. youtube.com
The application of these techniques also extends to studying the degradation of materials containing these diesters. By monitoring changes in chemical bonds under thermal or oxidative stress, a deeper understanding of degradation pathways can be achieved, leading to the development of more durable products. llnl.govnih.gov
| Technique | Information Obtained | Advantages |
| In-situ FTIR/Raman | Real-time concentration of reactants and products, reaction kinetics. acs.orgethz.ch | Non-invasive, continuous monitoring, rapid process optimization. acs.orgasiaresearchnews.com |
| Operando Spectroscopy | Simultaneous structural and catalytic activity data, mechanistic insights. beilstein-journals.orgresearchgate.net | Provides a direct link between catalyst structure and performance under real conditions. youtube.com |
| Thermal Analysis (TGA/DSC) | Thermal stability, degradation kinetics, material lifetime prediction. llnl.govnih.gov | Characterizes material performance at elevated temperatures. uva.nl |
Lifecycle Assessment and End-of-Life Considerations in Material Design
As environmental regulations become more stringent, a holistic view of a chemical's lifecycle is essential. For branched oxo-diesters, this means considering their environmental impact from raw material sourcing to their ultimate fate after disposal.
| Aspect | Key Considerations | Future Research Direction |
| Lifecycle Assessment (LCA) | Energy consumption, raw material sourcing, greenhouse gas emissions. acs.orgnexocode.com | Comparative LCA of bio-based vs. petrochemical feedstocks; integration of LCA into early-stage material design. |
| Biodegradability | Rate and extent of microbial degradation in various environments (soil, water). beilstein-journals.orgnih.gov | Understanding the influence of molecular architecture on biodegradability; designing "readily biodegradable" esters. researchgate.net |
| Recyclability | Compatibility with existing mechanical recycling streams; potential for leaching. llnl.govacs.org | Development of advanced sorting and solvent-based recycling technologies to recover both polymer and plasticizer. the-future-of-commerce.com |
Integration with Artificial Intelligence and Machine Learning for Predictive Material Science
The complexity and vast design space of branched oxo-diester chemistry make it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are set to revolutionize the way new materials are discovered and optimized.
Predictive Modeling: ML models can be trained on existing datasets of polymer and chemical properties to predict the performance of new, un-synthesized molecules. llnl.govacs.org For instance, a model could predict properties like glass transition temperature, viscosity, or thermal stability based solely on the chemical structure of a novel diester. nih.gov This allows for the rapid virtual screening of thousands of potential candidates, identifying the most promising structures for synthesis and experimental validation, thereby saving significant time and resources. nih.govyoutube.com
Accelerated Discovery and Optimization: AI can be used to navigate the complex, multi-dimensional space of reaction conditions to optimize synthetic processes. beilstein-journals.org ML algorithms can analyze data from high-throughput experiments to identify the optimal temperature, pressure, catalyst loading, and reactant ratios to maximize yield and minimize waste. arxiv.orgmaxwellsci.com Furthermore, generative AI models can propose entirely new molecular architectures with desired property profiles, pushing the boundaries of what is currently achievable and accelerating the discovery of next-generation materials for a sustainable future. chemicalindustryjournal.co.ukuva.nl
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Training models to correlate molecular structure with physical and chemical properties. llnl.govacs.orgnih.gov | Rapid screening of virtual libraries, reducing the need for extensive experimental work. youtube.com |
| Synthesis Optimization | Using algorithms to identify optimal reaction conditions for yield and efficiency. arxiv.orgmaxwellsci.combeilstein-journals.org | Faster process development, reduced waste, and improved economic viability. |
| Generative Design | Employing AI to design novel molecules with specific, targeted functionalities. chemicalindustryjournal.co.ukuva.nl | Accelerated discovery of breakthrough materials with superior performance and sustainability profiles. |
Q & A
Q. Q1: What are the recommended methodologies for synthesizing Bis(2-butyloctyl) 10-oxonodecanedioate in laboratory settings?
Answer: Synthesis typically involves esterification of 10-oxononadecanedioic acid with 2-butyloctanol under acidic catalysis. Key steps include:
- Reflux conditions : Use a Dean-Stark apparatus to remove water and shift equilibrium toward ester formation.
- Purification : Employ fractional distillation or preparative HPLC to isolate the ester.
- Validation : Confirm purity via NMR (¹H/¹³C) and FT-IR spectroscopy to verify ester bond formation and absence of residual acid/alcohol .
Q. Q2: How should researchers design initial experiments to characterize the physicochemical properties of this compound?
Answer: A tiered experimental design is recommended:
Thermal properties : DSC for melting point and TGA for decomposition temperature.
Solubility : Test in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents.
Stability : Accelerated stability studies under varying pH and temperature (e.g., 40°C/75% RH for 4 weeks).
Spectroscopic profiling : UV-Vis for chromophore analysis and mass spectrometry for molecular weight confirmation .
Advanced Research Questions
Q. Q3: How can factorial design optimize reaction conditions for synthesizing Bis(2-butyloctyl) 10-oxononadecanedioate?
Answer: A 2³ factorial design evaluates three factors (temperature, catalyst concentration, reaction time) at two levels:
- Variables :
- Temperature: 80°C vs. 120°C
- Catalyst (H₂SO₄): 1% vs. 3%
- Time: 6h vs. 12h
- Response variables : Yield, purity, and energy consumption.
- Analysis : ANOVA identifies significant factors; interaction plots reveal synergies (e.g., high temperature + low catalyst may maximize yield). Post-hoc regression models predict optimal conditions .
Q. Table 1: Example Factorial Design Outcomes
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 80°C, 1%, 6h | 62 | 88 |
| 120°C, 3%, 12h | 89 | 95 |
Q. Q4: How should researchers reconcile contradictory data in solubility studies of this compound?
Answer: Contradictions often arise from solvent polarity or hydration effects. Steps:
Replicate experiments : Ensure consistency in solvent grade and humidity control.
Advanced analytics : Use dynamic light scattering (DLS) to detect micelle formation in non-polar solvents.
Theoretical modeling : Apply Hansen solubility parameters to predict solvent interactions.
Critical review : Compare findings with structurally analogous esters (e.g., bis(2-ethylhexyl) esters) to identify trends .
Q. Q5: What theoretical frameworks guide mechanistic studies of this compound’s degradation under oxidative conditions?
Answer:
- Free radical theory : Use ESR spectroscopy to detect radical intermediates during thermal/UV-induced degradation.
- DFT calculations : Model bond dissociation energies (BDEs) to predict vulnerable sites (e.g., ester carbonyl groups).
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .
Methodological & Analytical Challenges
Q. Q6: What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?
Answer:
Q. Q7: How can researchers validate the absence of synthetic byproducts without reference standards?
Answer:
- High-resolution MS/MS : Compare fragmentation patterns with in-silico libraries (e.g., mzCloud).
- 2D chromatography : Use orthogonal LCxLC (e.g., HILIC + RP) to resolve co-eluting impurities.
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace byproduct formation pathways .
Future Directions & Innovation
Q. Q8: How can AI-driven tools like COMSOL Multiphysics enhance process simulation for large-scale synthesis?
Answer:
Q9: What unresolved questions exist regarding the environmental fate of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
